molecular formula C17H20N2O B1654613 1,3-bis(2,6-dimethylphenyl)urea CAS No. 25348-08-7

1,3-bis(2,6-dimethylphenyl)urea

Cat. No.: B1654613
CAS No.: 25348-08-7
M. Wt: 268.35 g/mol
InChI Key: JXUWOLMXMGHGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N,N’-bis(2,6-dimethylphenyl)- is a chemical compound known for its unique structure and properties. It is a derivative of urea, where the hydrogen atoms are replaced by 2,6-dimethylphenyl groups. This modification imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’-bis(2,6-dimethylphenyl)- typically involves the reaction of 2,6-dimethylaniline with phosgene to form the corresponding isocyanate, which is then reacted with another equivalent of 2,6-dimethylaniline to yield the desired urea derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of Urea, N,N’-bis(2,6-dimethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis(2,6-dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Urea, N,N’-bis(2,6-dimethylphenyl)- finds applications in various fields:

Mechanism of Action

The mechanism of action of Urea, N,N’-bis(2,6-dimethylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Urea, N,N’-bis(2,4-dimethylphenyl)-
  • Urea, N,N’-bis(3,5-dimethylphenyl)-
  • Thiourea derivatives

Uniqueness

Urea, N,N’-bis(2,6-dimethylphenyl)- is unique due to the specific positioning of the methyl groups on the aromatic rings, which influences its reactivity and interaction with other molecules. This structural uniqueness imparts distinct properties that are not observed in other similar compounds .

Properties

CAS No.

25348-08-7

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1,3-bis(2,6-dimethylphenyl)urea

InChI

InChI=1S/C17H20N2O/c1-11-7-5-8-12(2)15(11)18-17(20)19-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H2,18,19,20)

InChI Key

JXUWOLMXMGHGMZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=C(C=CC=C2C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=C(C=CC=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.